Nanomolar 5HT2bR Antagonist Potency Versus Inactive Structural Analog
3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid exhibits potent 5HT2bR antagonist activity with a cellular IC₅₀ of 54 nM [1]. In contrast, the structurally similar analog 2-amino-3-(5-(benzyloxy)-1H-indol-3-yl)propanoic acid (CHEMBL460496), which differs in having an amino group and a 3-substituted side chain, shows no measurable activity at this receptor, but instead demonstrates weak inhibition of human leukotriene A4 hydrolase (LTA4H) with IC₅₀ values of 17,300 nM and 231,000 nM [2].
| Evidence Dimension | 5HT2bR cellular antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 54 nM |
| Comparator Or Baseline | 2-amino-3-(5-(benzyloxy)-1H-indol-3-yl)propanoic acid (CHEMBL460496): IC₅₀ = no measurable activity at 5HT2bR; LTA4H IC₅₀ = 17,300 nM and 231,000 nM |
| Quantified Difference | Target compound is >320-fold more potent at 5HT2bR compared to comparator's best activity at LTA4H |
| Conditions | Cellular 5HT2bR antagonist assay for target; spectrophotometric aminopeptidase/epoxide hydrolase assays for comparator |
Why This Matters
The specific N1-propanoic acid substitution enables potent 5HT2bR engagement that is absent in the 3-substituted amino acid analog, making the target compound essential for serotonin receptor research programs.
- [1] PubMed Central. (2024). Table 1: Cellular 5HT2bR antagonist activity IC₅₀ = 54 nM. PMC11091653. View Source
- [2] BindingDB. (2025). Affinity data for CHEMBL460496: LTA4H aminopeptidase IC₅₀ = 1.73E+4 nM; LTA4H epoxide hydrolase IC₅₀ = 2.31E+5 nM. BindingDB. View Source
